4-Ethylpyrrolidin-3-amine
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Overview
Description
4-Ethylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with an ethyl group at the fourth position and an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of 4-chlorobutan-1-amine with a strong base to form the pyrrolidine ring .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrrolidines .
Scientific Research Applications
4-Ethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a key protein in cell signaling pathways . This interaction can modulate various cellular processes, including cell growth and apoptosis.
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the ethyl and amine groups.
Pyrrolidinone: A lactam derivative with a carbonyl group.
Pyrrolizidine: A bicyclic compound with two fused pyrrolidine rings.
Uniqueness: 4-Ethylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the amine functionality allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H14N2 |
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Molecular Weight |
114.19 g/mol |
IUPAC Name |
4-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-2-5-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
UNRUJPPETYJPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1N |
Origin of Product |
United States |
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